molecular formula C7H6BF3KN3 B1465972 Potassium 2-(azidomethyl)phenyltrifluoroborate CAS No. 898544-48-4

Potassium 2-(azidomethyl)phenyltrifluoroborate

Cat. No.: B1465972
CAS No.: 898544-48-4
M. Wt: 239.05 g/mol
InChI Key: AKJNDNIFSIXTBR-UHFFFAOYSA-N
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Description

Potassium 2-(azidomethyl)phenyltrifluoroborate is a multifunctional organoboron reagent that integrates the stability of potassium trifluoroborate salts with the versatile reactivity of an organic azide, making it a valuable building block in synthetic chemistry. Its primary research value lies in its dual functionality: the trifluoroborate group acts as a robust, air- and moisture-stable protecting group for boronic acids and serves as a competent nucleophile in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds . Concurrently, the azidomethyl moiety is primed for participation in "click chemistry" cycloaddition reactions, most notably with alkynes to form triazoles, enabling rapid and selective ligation . This unique combination allows researchers to employ the compound in sequential or orthogonal synthesis strategies, such as first performing a palladium-catalyzed cross-coupling to install an aromatic scaffold, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further functionalization or bioconjugation. The stability of potassium alkyltrifluoroborates overcomes the common handling and protodeboronation issues associated with boronic acids, providing a more convenient reagent for difficult alkyl transfers in complex molecule synthesis . This reagent is strictly for research use in laboratory settings.

Properties

IUPAC Name

potassium;[2-(azidomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNDNIFSIXTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1CN=[N+]=[N-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726235
Record name Potassium [2-(azidomethyl)phenyl](trifluoro)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898544-48-4
Record name Potassium [2-(azidomethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-(azidomethyl)phenyl trifluoroborate
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Biological Activity

Potassium 2-(azidomethyl)phenyltrifluoroborate (CAS: 898544-48-4) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and bioconjugation strategies. This article provides a comprehensive overview of its biological activity, relevant research findings, and potential applications.

  • Molecular Formula : C7_7H6_6BF3_3KN3_3
  • Molecular Weight : 239.05 g/mol
  • Appearance : Solid
  • Melting Point : 175-180 °C

This compound can act as a versatile reagent in various chemical reactions, particularly in bioconjugation. The azide functional group allows for click chemistry applications, enabling the formation of stable linkages with biomolecules. This property is particularly useful in the development of targeted drug delivery systems and the synthesis of bioconjugates.

Biological Activity

Recent studies have demonstrated that compounds containing azide groups, such as this compound, exhibit significant biological activities:

  • Enzyme Inhibition : Preliminary bioactivity screenings indicate that derivatives of this compound can inhibit certain enzymes effectively. For instance, research on methionine sulfoximine-containing polypeptides has shown enhanced inhibitory activity against glutamine synthetase (GS), suggesting that modifications with azide groups could improve inhibitor potency and selectivity .
  • Bioconjugation Applications : The azide moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in bioconjugation. This reaction allows for the selective attachment of various biomolecules, such as peptides and proteins, to create conjugates with specific functionalities .

Study 1: Inhibition of Glutamine Synthetase

A study explored the incorporation of methionine sulfoximine residues into polypeptides using this compound. The results revealed that certain peptides exhibited inhibition levels higher than traditional inhibitors like methionine sulfoximine (MSO). This indicates that the structural modifications facilitated by the azide group can enhance biological activity .

PeptideInhibition (% GS Activity)
Peptide 1b75%
Peptide 2b85%
Peptide 6b90%
MSO (control)70%

Study 2: Click Chemistry Applications

In another investigation, the use of this compound in click chemistry reactions demonstrated its effectiveness in forming stable conjugates with various biomolecules. The study highlighted its potential for developing targeted therapies by linking drugs to specific cellular targets through bioconjugation techniques .

Safety and Handling

While this compound is a valuable reagent, it is essential to handle it with care due to potential hazards associated with azides. Standard safety precautions should be observed, including wearing protective equipment and working in a well-ventilated area.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₆BF₃KN₃
  • Molecular Weight : 239.05 g/mol
  • Structure : The compound features a trifluoroborate group attached to a phenyl ring that carries an azidomethyl substituent, which enhances its stability and reactivity.

Organic Synthesis

Potassium 2-(azidomethyl)phenyltrifluoroborate is primarily utilized as a reagent in organic synthesis, especially for the formation of carbon-nitrogen bonds. Its applications include:

  • Substitution Reactions : The azido group can be substituted with other functional groups, allowing for the synthesis of diverse organic molecules.
  • Cross-Coupling Reactions : It serves as a nucleophilic partner in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for forming biaryl compounds.

Reaction Conditions

Common reagents and conditions used in reactions involving this compound include:

  • Catalysts : Palladium catalysts are frequently employed.
  • Bases : Potassium carbonate is commonly used.
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents.
  • Temperature : Moderate temperatures are maintained to optimize reaction yields.

Bioconjugation Techniques

The azide group of this compound enables its use in bioconjugation reactions, which are essential for attaching biomolecules to various substrates. This property is particularly valuable in:

  • Click Chemistry : The azide can react with alkynes to form stable triazole linkages, facilitating the development of probes for diagnostic imaging and targeted drug delivery.
  • Protein Labeling : The compound can be used to label proteins or antibodies selectively, enhancing their utility in biological assays and therapeutic applications .

Advanced Material Synthesis

In addition to its roles in organic synthesis and bioconjugation, this compound is also explored for its potential in synthesizing advanced materials. This includes:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities.
  • Nanotechnology : Its reactive azido group allows for the modification of nanoparticles for various applications in drug delivery systems.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of potassium organotrifluoroborates, including this compound. These studies highlight its utility in creating biologically active molecules through straightforward synthetic routes. For example:

  • A study demonstrated the incorporation of this compound into peptide structures to enhance their inhibitory potency against specific enzymes like glutamine synthetase (GS). This suggests potential therapeutic applications targeting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborates are widely used in Suzuki-Miyaura couplings due to their stability and ease of handling. Below is a detailed comparison of Potassium 2-(azidomethyl)phenyltrifluoroborate with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -CH₂N₃ (ortho) C₇H₆BF₃KN₃ 239.05 898544-48-4 Azide group enables click chemistry; electron-withdrawing nature affects reactivity .
Potassium 4-(azidomethyl)phenyltrifluoroborate -CH₂N₃ (para) C₇H₆BF₃KN₃ 239.05 898544-50-8 Para-substituted azide offers distinct steric/electronic profiles vs. ortho isomer .
Potassium phenyltrifluoroborate -H (parent) C₆H₅BF₃K 184.01 153766-81-5 Baseline compound; no substituent, higher yields in couplings (e.g., 37–81%) .
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate -CH₂CH₂OH (para) C₈H₉BF₃KO 234.02 1015082-81-1 Hydroxyethyl group enhances solubility in polar solvents .
Potassium (2,3-difluorobenzyl)trifluoroborate -F (ortho/meta) C₇H₅BF₅K 234.02 N/A Fluorine substituents improve thermal stability; used in material science .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The azidomethyl group (-CH₂N₃) is electron-withdrawing, which may reduce reactivity in palladium-catalyzed couplings compared to electron-donating substituents (e.g., -OCH₃, -CH₂CH₂OH). For example, Potassium phenyltrifluoroborate with electron-donating groups achieves yields up to 81% in α-arylation reactions , while electron-withdrawing substituents like -F yield 37% .
    • In contrast, the azide group enables unique reactivity, such as copper-catalyzed N–H cross-coupling under mild conditions (MeOH, room temperature) without requiring anhydrous or inert atmospheres .
  • Positional Isomer Effects: Ortho-substituted azidomethyl derivatives (e.g., this compound) may exhibit steric hindrance in couplings compared to para isomers.

Preparation Methods

Halogen-Lithium Exchange and Boronation

The initial step involves the halogen-lithium exchange reaction on a halogenated benzyl compound, such as 2-iodobenzyl chloride. This is typically carried out at low temperatures (-78 °C) under an inert atmosphere (N2) using organolithium reagents such as n-butyllithium or tert-butyllithium. The choice of reagent and equivalents is critical:

Organolithium Reagent Equivalents Used Notes
n-Butyllithium 2.0 – 2.2 Effective for halogen-lithium exchange and hydroxy protection
tert-Butyllithium 3.0 – 3.2 Preferred for higher reactivity

The reaction is performed in anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or their mixtures. The temperature is maintained between -78 °C and 0 °C to optimize reaction rates and selectivity.

Following lithiation, the intermediate is reacted with a borate ester, typically triisopropyl borate (B(O-iPr)3), to form the boronate intermediate. This step is crucial for introducing the trifluoroborate group precursor.

Formation of Potassium Organotrifluoroborate

After boronation, potassium hydrogen fluoride (KHF2) is added to convert the boronate intermediate into the potassium organotrifluoroborate salt. The typical conditions are:

  • KHF2 equivalents: 3 to 5 (optimal range to balance yield and purification ease)
  • Reaction temperature: Gradual warming from -75 °C to room temperature
  • Reaction time: 30 minutes to 1 hour

The reaction mixture is then quenched with distilled water, and solvents are removed under reduced pressure. The crude product is dissolved in anhydrous acetone, filtered through Celite to remove insoluble salts, and concentrated to yield the potassium organotrifluoroborate intermediate.

Azidation to Form Potassium 2-(Azidomethyl)phenyltrifluoroborate

The key transformation to the azidomethyl derivative involves nucleophilic substitution of the chloromethyl group with sodium azide (NaN3). This is performed by heating a solution of potassium 2-(chloromethyl)phenyltrifluoroborate and NaN3 in a polar aprotic solvent such as DMSO at 80 °C under atmospheric conditions. The reaction progress can be monitored by ^1H NMR spectroscopy.

After completion, the solvent is removed under vacuum at 60-70 °C. The residue is dissolved in dry acetone, filtered through Celite to remove insoluble salts, and concentrated. Purification is achieved by precipitation with diethyl ether, yielding the pure this compound as a white solid with high purity and yield (typically around 90%).

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Halogen-lithium exchange n-BuLi or t-BuLi, THF or Et2O/THF -78 °C 1 hour Requires inert atmosphere
Boronation Triisopropyl borate (B(O-iPr)3) -78 °C to 0 °C 30-90 min Formation of boronate intermediate
Fluorination Potassium hydrogen fluoride (KHF2), distilled water Gradual warming 30 min to 1 hr Conversion to organotrifluoroborate salt
Azidation Sodium azide (NaN3), DMSO 80 °C Monitored by NMR 90 Nucleophilic substitution of Cl to N3

Research Findings and Notes

  • The three-step or two-step continuous reaction process without intermediate purification improves overall efficiency and yield.
  • The use of tert-butyllithium is preferred for better conversion in halogen-lithium exchange but requires careful handling due to its reactivity.
  • Excess KHF2 (>10 equivalents) complicates purification due to difficulty in removing water and salts, reducing product quality.
  • The azidation step proceeds smoothly under mild heating without the need for a catalyst, facilitating straightforward synthesis of the azide derivative.
  • The final product is stable and can be purified by simple recrystallization techniques, making it suitable for further synthetic applications such as cross-coupling and click reactions.

Q & A

Q. What are the common synthetic routes for preparing Potassium 2-(azidomethyl)phenyltrifluoroborate in laboratory settings?

this compound can be synthesized via SN2 displacement of a bromomethyl precursor. For example, potassium bromomethyltrifluoroborate (prepared via optimized procedures) can react with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. The reaction requires careful pH control to avoid decomposition of the trifluoroborate group. Purification involves recrystallization from ethanol/water mixtures or Soxhlet extraction to remove inorganic salts .

Q. How is this compound typically employed in Suzuki-Miyaura cross-coupling reactions?

This compound participates in palladium-catalyzed couplings with aryl halides or triflates. A standard protocol uses Pd(OAc)₂ (2–5 mol%) with SPhos or XPhos ligands, K₂CO₃ as a base, and a 3:1 dioxane/water solvent system at 80–100°C. The azidomethyl group remains inert under these conditions, enabling selective C–C bond formation. Yields range from 70–90% depending on steric and electronic effects of the coupling partners .

Q. What purification methods are effective for isolating this compound?

Due to its ionic nature and low solubility in organic solvents, continuous Soxhlet extraction with acetone or ethyl acetate is recommended to separate the product from inorganic salts. Subsequent recrystallization from ethanol/water (1:3 v/v) at 0–4°C enhances purity (>95%). Analytical HPLC or ¹⁹F NMR can confirm purity .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Moisture sensitivity necessitates the use of desiccants (e.g., silica gel). Avoid prolonged exposure to temperatures >30°C to prevent azide decomposition .

Advanced Questions

Q. How can competing side reactions (e.g., azide reduction or cycloaddition) be minimized during cross-coupling with this compound?

To suppress unintended azide reactivity:

  • Use copper-free conditions (e.g., avoid CuI additives).
  • Employ low-temperature protocols (40–60°C) with fast-reacting aryl chlorides.
  • Add radical scavengers (e.g., BHT) to prevent azide decomposition under oxidative conditions .

Q. What catalyst systems improve coupling efficiency with electron-deficient aryl chlorides?

Buchwald-Hartwig-type ligands (e.g., RuPhos or t-BuXPhos) paired with Pd(OAc)₂ enhance oxidative addition to electron-deficient substrates. Microwave-assisted heating (120°C, 30 min) can accelerate reactions while maintaining azide stability. Yields improve by 20–30% compared to traditional protocols .

Q. How does the azidomethyl group influence regioselectivity in multi-functionalized substrates?

The azidomethyl group acts as a directing group in some cases, favoring ortho C–H functionalization in aryl systems. However, steric hindrance can reduce coupling efficiency with bulky partners. Computational studies (DFT) suggest that electron-withdrawing effects of the azide modulate charge distribution at the boron center, altering reactivity .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • ¹⁹F NMR : Confirms trifluoroborate integrity (δ ≈ -135 to -140 ppm).
  • IR Spectroscopy : Detects azide stretches (~2100 cm⁻¹).
  • HRMS (ESI-) : Validates molecular ion peaks ([M⁻] at m/z ~246).
  • X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. Can this compound be used in tandem reactions combining cross-coupling and click chemistry?

Yes. After Suzuki-Miyaura coupling, the azide can participate in CuAAC (click) reactions with alkynes. A one-pot protocol uses Pd/Cu dual catalysis: first, cross-coupling at 80°C, followed by adding CuSO₄·5H₂O and sodium ascorbate at 25°C. Triazole formation proceeds with >90% efficiency .

Q. How do solvent polarity and counterion effects impact reaction kinetics in trifluoroborate-based systems?

Polar aprotic solvents (e.g., DMF) stabilize the trifluoroborate anion, accelerating transmetallation. Larger counterions (e.g., Cs⁺ vs. K⁺) reduce solubility but enhance stability. Kinetic studies show a 2–3× rate increase in DMSO compared to THF due to improved ion dissociation .

Data Contradiction Analysis

  • Discrepancy in Catalyst Performance : reports lower yields for sterically hindered substrates (e.g., 2-bromothiophene, 44% yield). This contrasts with high yields (>90%) for less hindered partners. Resolution involves using bulky N-heterocyclic carbene (NHC) ligands (e.g., SIPr·HCl), which improve turnover for hindered systems .
  • Azide Stability vs. Reactivity : While azides are thermally labile, demonstrates successful coupling at 100°C without decomposition. This is attributed to the electron-withdrawing trifluoroborate group , which stabilizes the azide moiety under catalytic conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium 2-(azidomethyl)phenyltrifluoroborate
Reactant of Route 2
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